1-(4-tert-Butylphenyl)-1-nitroethane
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Overview
Description
1-(4-tert-Butylphenyl)-1-nitroethane is an organic compound characterized by the presence of a nitro group attached to an ethane backbone, with a tert-butylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-1-nitroethane can be synthesized through several methods. One common approach involves the nitration of 1-(4-tert-butylphenyl)ethane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butylphenyl)-1-nitroethane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-(4-tert-Butylphenyl)-1-aminoethane.
Oxidation: 1-(4-tert-Butylphenyl)-1-nitrosoethane.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-tert-Butylphenyl)-1-nitroethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-tert-Butylphenyl)-1-nitroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The tert-butylphenyl moiety can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
1-(4-tert-Butylphenyl)-1-aminoethane: A reduced form with an amino group instead of a nitro group.
1-(4-tert-Butylphenyl)-1-nitrosoethane: An oxidized form with a nitroso group.
4-tert-Butylphenol: A related compound with a hydroxyl group on the phenyl ring.
Uniqueness: 1-(4-tert-Butylphenyl)-1-nitroethane is unique due to the presence of both a nitro group and a tert-butylphenyl substituent, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-tert-butyl-4-(1-nitroethyl)benzene |
InChI |
InChI=1S/C12H17NO2/c1-9(13(14)15)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3 |
InChI Key |
YHTIOYYMTRJBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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